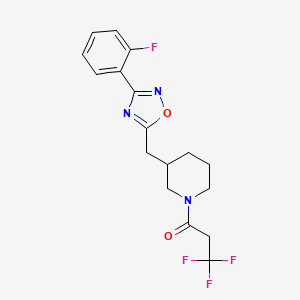
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a compound featuring an intricate structure that combines fluorinated aromatics with a 1,2,4-oxadiazole ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2-fluorophenyl group and its incorporation into the oxadiazole ring. Here's a stepwise method:
Formation of 1,2,4-Oxadiazole Ring: : A reaction between an amidoxime derivative and a carboxylic acid chloride results in the formation of the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: : Using standard nucleophilic substitution reactions, the piperidine moiety can be introduced via alkylation with suitable leaving groups.
Final Coupling: : The final product is achieved through coupling of the intermediate with the trifluoromethyl ketone under anhydrous conditions, typically catalyzed by bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Large-scale synthesis may employ more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Use of continuous flow reactors could be beneficial to manage the exothermic nature of some reactions involved.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound is relatively stable, but under strong oxidative conditions, it can undergo degradation. Reduction reactions, especially those targeting the trifluoromethyl ketone group, can lead to alcohol derivatives.
Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution, particularly useful in modifying the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidative Products: : Derivatives with additional oxygen functionalities.
Reductive Products: : Alcohol derivatives replacing the ketone group.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate due to its functional groups, which can undergo further transformations. Its stability under various conditions makes it an excellent candidate for creating complex molecules.
Biology and Medicine
The trifluoromethyl and oxadiazole groups in the compound are significant because of their bioactive properties. This compound has shown potential as a pharmacophore in designing inhibitors for certain enzymes and receptors, making it valuable in drug development.
Industry
In the industrial sector, the compound's unique reactivity and stability make it useful in the development of novel materials, such as advanced polymers and fluorinated surface coatings.
Mecanismo De Acción
The mechanism by which 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one exerts its effects is largely dependent on its molecular targets. The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity through binding to active sites or allosteric sites, thereby altering biological pathways.
Comparación Con Compuestos Similares
Compared to other trifluoromethyl ketones and oxadiazole-containing compounds, this particular molecule stands out due to the combination of its structural elements, which provide a balance of stability and reactivity.
Similar Compounds
3,3,3-Trifluoro-1-(2-fluorophenyl)propan-1-one
1-(2,4-Difluorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone
Piperidine derivatives with varied substitution on the nitrogen atom.
There you have it—a deep dive into the fascinating world of 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one. Quite the mouthful, but definitely an interesting compound!
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-6-2-1-5-12(13)16-22-14(26-23-16)8-11-4-3-7-24(10-11)15(25)9-17(19,20)21/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLTPZVIXSBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2463497.png)
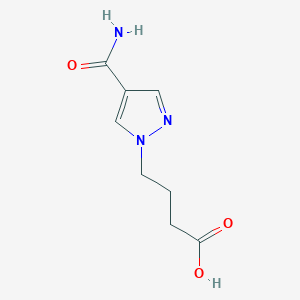
![3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2463501.png)
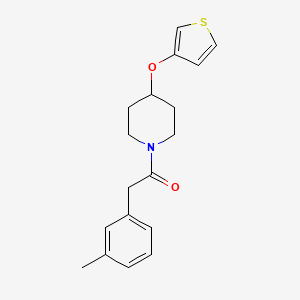
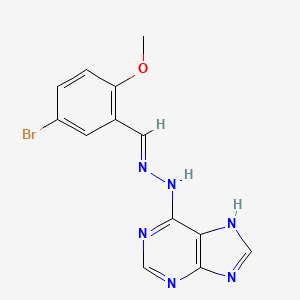
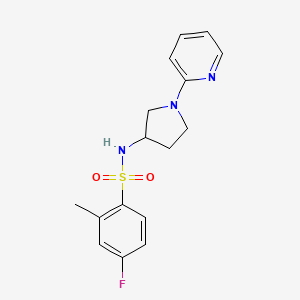
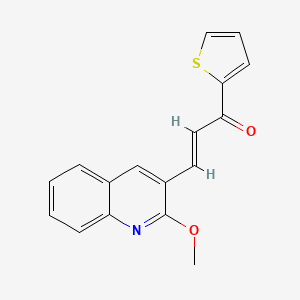
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2463511.png)
![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)
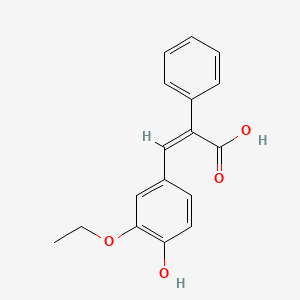
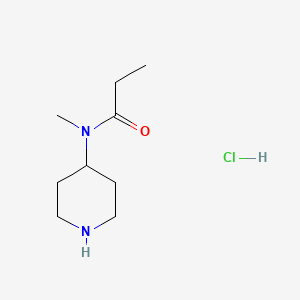
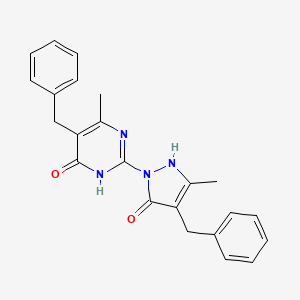
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)
![2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2463518.png)
